![molecular formula C8H14FNO B055777 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) CAS No. 125217-85-8](/img/structure/B55777.png)
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI), also known as AZOCMFM, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an interesting target for synthesis and study.
Mecanismo De Acción
The mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. This compound has been shown to interact with dopamine, serotonin, and acetylcholine receptors, which are all involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in the regulation of mood and behavior. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) in lab experiments is its unique structure, which makes it an interesting target for synthesis and study. This compound has also been shown to exhibit a wide range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one limitation of using 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI). One area of interest is the development of new synthetic methods for producing this compound, which could lead to improved yields and purity. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) and its effects on various neurotransmitters and receptors in the brain.
Métodos De Síntesis
The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) can be achieved through several methods, including the use of palladium-catalyzed reactions, asymmetric catalysis, and chiral auxiliary-based methods. One of the most common methods involves the use of a palladium-catalyzed intramolecular cyclization reaction, which yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
125217-85-8 |
|---|---|
Fórmula molecular |
C8H14FNO |
Peso molecular |
159.2 g/mol |
Nombre IUPAC |
(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14FNO/c1-10-6-2-3-8(11)7(10)4-5(6)9/h5-8,11H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 |
Clave InChI |
PTQWTBHDXMSBCJ-XUTVFYLZSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@@H]([C@H]1C[C@H]2F)O |
SMILES |
CN1C2CCC(C1CC2F)O |
SMILES canónico |
CN1C2CCC(C1CC2F)O |
Sinónimos |
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



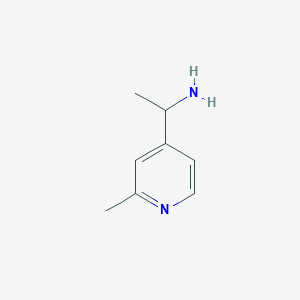
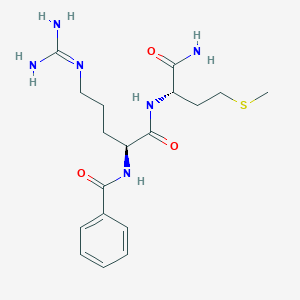
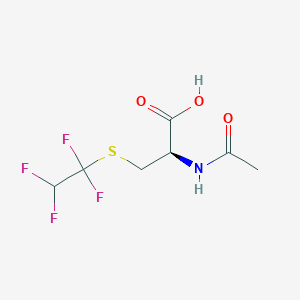


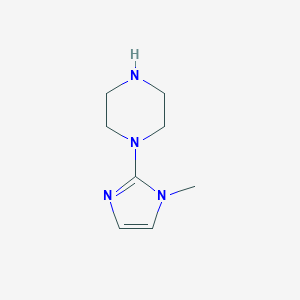
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
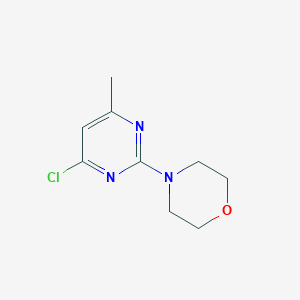


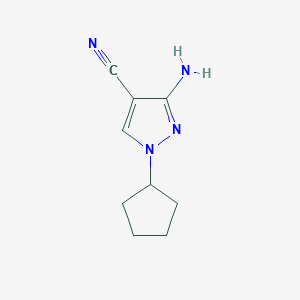
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
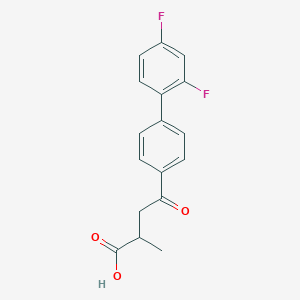
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)